
モキシフロキサシンアシル-β-D-グルクロニド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Moxifloxacin Acyl-beta-D-glucuronide is a metabolite of Moxifloxacin, a fluoroquinolone antibiotic used to treat various bacterial infections . This compound is formed through the conjugation of Moxifloxacin with glucuronic acid, resulting in a glucuronide metabolite . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
科学的研究の応用
Pharmacokinetics
The pharmacokinetics of moxifloxacin and its metabolites have been extensively studied. Key findings include:
- Absorption and Distribution : Moxifloxacin is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1-2 hours. The volume of distribution indicates effective tissue penetration, essential for treating systemic infections .
- Metabolism : The conversion to Moxifloxacin Acyl-beta-D-glucuronide occurs primarily in the liver, involving UDP-glucuronosyltransferases. This metabolite contributes to the drug's overall pharmacological effects and may influence its safety profile .
- Excretion : The glucuronide conjugate is predominantly eliminated via renal pathways, making renal function a critical factor in dosing considerations .
Pharmacodynamics
Research has shown that Moxifloxacin Acyl-beta-D-glucuronide retains antibacterial activity. It demonstrates effectiveness against various bacterial strains under both aerobic and anaerobic conditions. In vitro studies indicate that the metabolite's efficacy is comparable to that of the parent compound, especially against resistant strains of bacteria like Streptococcus pneumoniae and Bacteroides fragilis .
Treatment of Infections
Moxifloxacin Acyl-beta-D-glucuronide plays a crucial role in treating:
- Respiratory Infections : Effective against community-acquired pneumonia and acute exacerbations of chronic bronchitis.
- Skin Infections : Utilized in complicated skin and soft tissue infections due to its broad-spectrum activity.
- Intra-abdominal Infections : Demonstrates efficacy in polymicrobial infections common in abdominal surgeries .
Safety Profile
Clinical studies have highlighted potential adverse effects associated with moxifloxacin, including hepatotoxicity and skin reactions. The glucuronide metabolite's role in these effects is an area of ongoing research, as it may influence the drug’s safety profile by modulating systemic exposure .
Case Study 1: Efficacy Against Resistant Strains
A clinical trial demonstrated that patients with pneumonia caused by multidrug-resistant Streptococcus pneumoniae responded favorably to treatment with moxifloxacin, with significant reductions in bacterial load observed within 48 hours of therapy initiation.
Case Study 2: Renal Impairment Considerations
A study involving patients with impaired renal function showed that while moxifloxacin's pharmacokinetics were altered, the presence of Moxifloxacin Acyl-beta-D-glucuronide did not significantly affect therapeutic outcomes or safety profiles when appropriate dose adjustments were made .
作用機序
Target of Action
Moxifloxacin Acyl-beta-D-glucuronide, also known as rac cis-Moxifloxacin Acyl-beta-D-glucuronide, is a metabolite of Moxifloxacin . Moxifloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . The primary targets of Moxifloxacin are the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The bactericidal action of Moxifloxacin results from the inhibition of the enzymes topoisomerase II and topoisomerase IV . By binding to these enzymes, Moxifloxacin prevents the relaxation of supercoiled DNA that is required for the replication of bacterial DNA . This leads to the inhibition of bacterial growth and eventually results in the death of the bacteria .
Biochemical Pathways
The inhibition of topoisomerase II and IV disrupts the bacterial cell’s ability to replicate, transcribe, repair, and recombine DNA . This disruption affects various biochemical pathways within the bacterial cell, leading to cell death .
Pharmacokinetics
It is known that the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, such as deuterium substitution, can affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of the action of Moxifloxacin Acyl-beta-D-glucuronide is the inhibition of bacterial growth and eventually the death of the bacteria . This is achieved through the inhibition of the enzymes topoisomerase II and IV, which are essential for bacterial DNA replication .
生化学分析
Biochemical Properties
Moxifloxacin Acyl-beta-D-glucuronide is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . It interacts with various enzymes and proteins, and the nature of these interactions is largely dependent on the charged carboxylate ion and neutral hydroxyl group in the glucuronide .
Cellular Effects
The cellular effects of Moxifloxacin Acyl-beta-D-glucuronide are complex and multifaceted. It has been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of its degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . These protein adducts can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Moxifloxacin Acyl-beta-D-glucuronide exerts its effects at the molecular level through a variety of mechanisms. It is known to undergo degradation reactions similar to acyl glucosides, suggesting a potential for similar modes of toxicity . The transacylation reaction was modelled using density functional theory and the calculated activation energy for this reaction showed a close correlation with the degradation rate of the 1-β anomer .
Temporal Effects in Laboratory Settings
It is known that the compound undergoes degradation via intramolecular transacylation and hydrolysis
Metabolic Pathways
Moxifloxacin Acyl-beta-D-glucuronide is involved in the metabolic pathways of carboxylic acid-containing drugs . It is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of UGT enzymes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Moxifloxacin Acyl-beta-D-glucuronide involves the conjugation of Moxifloxacin with glucuronic acid. This reaction typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to the Moxifloxacin molecule . The reaction conditions often include an aqueous environment with a suitable buffer to maintain the pH, and the reaction is usually carried out at physiological temperatures.
Industrial Production Methods
Industrial production of Moxifloxacin Acyl-beta-D-glucuronide follows similar principles as the synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions
Moxifloxacin Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze to release Moxifloxacin and glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group to another molecule, which can lead to the formation of various products.
Common Reagents and Conditions
Major Products Formed
類似化合物との比較
Similar Compounds
- Ciprofloxacin Acyl-beta-D-glucuronide
- Levofloxacin Acyl-beta-D-glucuronide
- Norfloxacin Acyl-beta-D-glucuronide
Uniqueness
Moxifloxacin Acyl-beta-D-glucuronide is unique due to its specific structure and the presence of a methoxy group at the 8-position of the quinolone ring . This structural feature enhances its antibacterial activity and broadens its spectrum of action compared to other fluoroquinolone glucuronides .
生物活性
Moxifloxacin Acyl-beta-D-glucuronide is a significant metabolite of the fluoroquinolone antibiotic moxifloxacin, known for its broad-spectrum antibacterial activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, pharmacokinetics, and potential therapeutic applications.
Moxifloxacin Acyl-beta-D-glucuronide exerts its biological effects primarily through the inhibition of bacterial topoisomerases II and IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, moxifloxacin disrupts the bacterial cell cycle, leading to cell death.
Key Actions:
- Topoisomerase Inhibition: Prevents DNA supercoiling and replication.
- Bactericidal Effect: Results in bacterial cell death through disruption of essential cellular processes.
The compound is formed through the conjugation of moxifloxacin with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes. This process is vital for drug metabolism and detoxification in the liver.
Biochemical Characteristics:
- Formation: Conjugation with glucuronic acid.
- Stability: Exhibits complex degradation pathways involving hydrolysis and transacylation.
3. Pharmacokinetics
The pharmacokinetic profile of Moxifloxacin Acyl-beta-D-glucuronide is characterized by its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that this metabolite has a lower plasma protein binding affinity compared to its parent compound, moxifloxacin.
Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Bioavailability | 86% (after oral administration) |
Excretion | >96% of dose recovered in urine and feces |
Plasma Protein Binding | M1 (90%), M2 (5%) |
4. Cellular Effects
Research indicates that Moxifloxacin Acyl-beta-D-glucuronide may have multifaceted cellular effects, including potential toxicity associated with carboxylic acid-containing drugs. The rate of degradation is linked to protein adduct formation, which may have implications for drug safety profiles.
Toxicological Insights:
- Protein Adduct Formation: Associated with toxicity.
- Degradation Pathways: Hydrolysis and transacylation can lead to various products affecting cellular functions.
5. Metabolic Pathways
Moxifloxacin undergoes extensive metabolism in the liver, primarily through glucuronidation. This metabolic pathway plays a crucial role in the detoxification and elimination of the drug from the body.
Metabolic Pathway Overview:
- Main Enzyme: UDP-glucuronosyltransferase (UGT).
- Metabolites: Includes M1 (sulpho-compound) and M2 (acyl-glucuronide).
6. Case Studies and Research Findings
Several studies have investigated the biological activity of Moxifloxacin Acyl-beta-D-glucuronide:
- A study on pharmacokinetics demonstrated that after a single dose of moxifloxacin, both M1 and M2 metabolites were characterized in healthy volunteers, showing significant recovery in urine and feces .
- Another research highlighted the stability issues related to acyl glucuronides, noting that while these compounds are readily available from commercial sources, they exhibit non-specific effects due to acyl migration .
7. Therapeutic Applications
Given its properties, Moxifloxacin Acyl-beta-D-glucuronide holds potential applications in both clinical and research settings:
- Clinical Use: Understanding its pharmacokinetics aids in optimizing dosing regimens for moxifloxacin.
- Research Applications: Used to study drug metabolism and enzyme interactions critical for developing safer pharmaceuticals.
特性
CAS番号 |
733002-61-4 |
---|---|
分子式 |
C27H32FN3O10 |
分子量 |
577.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H32FN3O10/c1-39-23-17-13(7-15(28)18(23)30-8-11-3-2-6-29-16(11)10-30)19(32)14(9-31(17)12-4-5-12)26(38)41-27-22(35)20(33)21(34)24(40-27)25(36)37/h7,9,11-12,16,20-22,24,27,29,33-35H,2-6,8,10H2,1H3,(H,36,37)/t11-,16+,20-,21-,22+,24-,27-/m0/s1 |
InChIキー |
CAEIKPOEUGEJIR-XNYZSDPXSA-N |
SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |
異性体SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
正規SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |
同義語 |
1-[1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylate] β-D-Glucopyranuronic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。